molecular formula C16H12O B11947170 9,10-Dihydro-9,10-ethanoanthracen-11-one CAS No. 6372-63-0

9,10-Dihydro-9,10-ethanoanthracen-11-one

Cat. No.: B11947170
CAS No.: 6372-63-0
M. Wt: 220.26 g/mol
InChI Key: FGNVGVBNBOAUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydro-9,10-ethanoanthracen-11-one is a versatile synthetic building block based on the rigid, bowed 9,10-dihydro-9,10-ethanoanthracene scaffold. This core structure is commonly accessed via Diels-Alder reactions between anthracene and appropriate dienophiles, a method widely used for analogous compounds . The ketone functional group at the 11-position provides a reactive handle for further chemical transformations, making it a valuable intermediate for constructing more complex organic molecules. Researchers utilize this family of compounds in diverse fields. Related structures have been developed as modulators for biological targets, such as glucocorticoid receptors , and have shown potent antiproliferative and pro-apoptotic effects in studies against chronic lymphocytic leukemia (CLL) cell lines . Furthermore, the inherent chirality and rigid structure of the ethanoanthracene backbone make it and its derivatives, such as the corresponding dicarboxylic acid, useful in asymmetric synthesis and for the development of chiral ligands or hosts in supramolecular chemistry . This product is intended for research applications in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVGVBNBOAUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3C(C1=O)C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319799
Record name NSC350638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6372-63-0
Record name NSC350638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC350638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of chemical shifts, signal multiplicities, and through-bond correlations provides a complete picture of the molecular connectivity and stereochemistry.

¹H and ¹³C NMR Chemical Shift Analysis and Multiplicity

¹H NMR: The proton NMR spectrum is expected to be highly informative. The eight aromatic protons would appear in the typical downfield region of approximately 7.0-7.5 ppm. Due to the molecule's asymmetry, these would likely present as a series of complex multiplets. The two bridgehead protons (H-9 and H-10) are unique and would appear as distinct signals. In a related derivative, 9,10-Dihydro-11-phenyl-9,10-ethanoanthracen-11-ol, these bridgehead protons are observed as triplets at 3.55 ppm and 3.98 ppm, respectively. researchgate.net For the title ketone, these signals would be anticipated in a similar region, likely around 4.0-5.0 ppm, with their multiplicity determined by coupling to the adjacent methylene (B1212753) protons. The two protons of the ethano bridge (H-12) are diastereotopic and would be expected to show distinct chemical shifts, likely appearing as a multiplet or two separate multiplets in the range of 2.0-2.5 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum should display signals for all 16 carbon atoms. The most downfield signal would be the carbonyl carbon (C-11), expected well above 200 ppm, likely in the 205-215 ppm range, which is characteristic for a strained-ring ketone. The aromatic carbons would generate a cluster of signals in the 120-145 ppm region. The bridgehead carbons (C-9 and C-10) would be found in the aliphatic region, estimated to be around 40-50 ppm. Finally, the methylene carbon of the ethano bridge (C-12) would appear at a more upfield position, likely in the range of 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for 9,10-Dihydro-9,10-ethanoanthracen-11-one

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5 (m, 8H)120 - 145
Bridgehead CH (C9, C10)4.0 - 5.0 (m, 2H)40 - 50
Ethano CH₂ (C12)2.0 - 2.5 (m, 2H)30 - 40
Ketone C=O (C11)-205 - 215

Note: This table is based on data from analogous compounds and theoretical principles; m = multiplet.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. Cross-peaks would be expected between the aromatic protons on the same ring. Crucially, correlations would be observed between the bridgehead protons (H-9, H-10) and the adjacent methylene protons (H-12), confirming the ethano bridge connectivity. The absence of a correlation between H-9 and H-10 would confirm they are on non-adjacent carbons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its attached carbon signal (e.g., pairing the aromatic ¹H signals with the aromatic ¹³C signals, the bridgehead ¹H with the bridgehead ¹³C, and the methylene ¹H with the methylene ¹³C). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:

Correlations from the methylene protons (H-12) to the bridgehead carbons (C-9, C-10) and the carbonyl carbon (C-11).

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch. In a closely related compound, 12-nitro-9,10-dihydro-9,10-ethanoanthracen-11-one, this peak appears at a high frequency of 1760 cm⁻¹. The high wavenumber is characteristic of a ketone within a strained five-membered ring, as ring strain increases the energy (and frequency) of the C=O bond vibration. Other expected peaks would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic bridge (below 3000 cm⁻¹), as well as C=C stretching absorptions in the 1450-1600 cm⁻¹ region for the aromatic rings.

Table 2: Key Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
> 3000Aromatic C-H StretchMedium
< 3000Aliphatic C-H StretchMedium
~1760Ketone C=O StretchStrong
1450 - 1600Aromatic C=C StretchMedium

Note: Data is predicted based on characteristic functional group frequencies and values from analogous compounds.

Raman Spectroscopy Applications

Raman spectroscopy, a complementary technique to FTIR, is particularly sensitive to non-polar bonds. While specific experimental data for the title compound is scarce, Raman spectroscopy would be useful for observing the symmetric vibrations of the molecule. The aromatic C=C stretching vibrations would be expected to produce strong signals in the Raman spectrum. The C=O stretch, while also present, is typically weaker in Raman than in IR. The rigid, polycyclic carbon skeleton would also give rise to a complex and characteristic pattern of bands in the fingerprint region (< 1500 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a compound's molecular mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₂O.

The calculated exact mass would be:

Monoisotopic Mass: 220.08882 Da

In addition to providing the molecular formula, mass spectrometry induces fragmentation of the molecule, offering structural clues. A primary and highly characteristic fragmentation pathway for this compound would be a retro-Diels-Alder reaction. This would involve the cleavage of the ethano bridge, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) and the formation of a radical cation of anthracene-9-carbaldehyde, or a related rearrangement product. Another likely fragmentation would be the loss of a carbonyl group (CO, 28 Da) to give a fragment ion with m/z of 192.

Table 3: Predicted HRMS Data for this compound

IonFormulaCalculated m/zFragmentation Pathway
[M]⁺˙[C₁₆H₁₂O]⁺˙220.08882Molecular Ion
[M - CO]⁺˙[C₁₅H₁₂]⁺˙192.09390Loss of Carbon Monoxide
[M - C₂H₄]⁺˙[C₁₄H₈O]⁺˙180.05752Retro-Diels-Alder: Loss of Ethylene

X-ray Crystallography: Elucidating Solid-State Structures

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by X-ray crystallography. This powerful analytical technique provides unequivocal evidence of a compound's molecular structure and offers deep insights into the intermolecular forces that govern its crystal packing. However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound.

While crystallographic studies have been conducted on numerous derivatives of the 9,10-dihydro-9,10-ethanoanthracene (B1295376) scaffold—including diones, dicarboxylic acids, and various substituted analogues—the data for the parent ketone is not publicly available. nih.govmdpi.comacs.org These studies on related compounds confirm the rigid, bicyclic nature of the ethanoanthracene framework and have been instrumental in understanding how substituents influence crystal packing and intermolecular interactions. mdpi.comacs.org

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline solid. The technique involves directing a beam of X-rays onto a single, well-ordered crystal. As the X-rays interact with the electron clouds of the atoms within the crystal lattice, they are diffracted into a unique, three-dimensional pattern of intensities. By analyzing this diffraction pattern, scientists can calculate the positions of individual atoms in the molecule, as well as the bond lengths and angles between them, with exceptional precision.

For a molecule like this compound, SC-XRD would provide definitive confirmation of its tetracyclic structure. It would allow for precise measurement of the bond lengths of the carbonyl group (C=O) and the C-C bonds of the ethano bridge, and the dihedral angles between the aromatic rings.

Although no specific crystallographic data table for this compound can be presented, studies on analogous structures provide a template for the type of information that would be obtained. For instance, a typical crystallographic data table for a related ethanoanthracene derivative would include the parameters listed in the hypothetical table below.

Interactive Data Table: Representative Crystallographic Parameters for Ethanoanthracene Derivatives

ParameterValue (Example)Description
Chemical FormulaC₁₆H₁₂OThe elemental composition of the molecule.
Formula Weight220.26 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group of the crystal.
a (Å)Value not availableThe length of the 'a' axis of the unit cell.
b (Å)Value not availableThe length of the 'b' axis of the unit cell.
c (Å)Value not availableThe length of the 'c' axis of the unit cell.
β (°)Value not availableThe angle of the 'β' axis of the unit cell for the monoclinic system.
Volume (ų)Value not availableThe total volume of the unit cell.
ZValue not availableThe number of molecules per unit cell.
R-factor (%)Value not availableA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The values in this table are representative examples based on published data for related structures and are not the actual data for this compound.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

Beyond defining the molecular structure, X-ray crystallography provides the data necessary to analyze how molecules pack together in the crystal lattice. This packing is dictated by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal.

A Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the intermolecular environment. For example, the normalized contact distance (d_norm) map highlights regions of close intermolecular contact, with red spots indicating interactions that are shorter than the van der Waals radii, such as hydrogen bonds.

In related ethanoanthracene structures, Hirshfeld analyses have shown that H···H, C···H, and O···H contacts are often the most significant contributors to crystal stability. mdpi.comacs.org For the title ketone, one would expect to observe C-H···O interactions involving the carbonyl group, as well as potential C-H···π interactions between the ethano bridge protons and the aromatic rings of neighboring molecules.

Without the foundational crystallographic information file (.cif) from an X-ray diffraction experiment on this compound, a specific Hirshfeld analysis cannot be performed or reported.

Theoretical and Computational Investigations of 9,10 Dihydro 9,10 Ethanoanthracen 11 One Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. In the context of 9,10-Dihydro-9,10-ethanoanthracen-11-one and its derivatives, DFT studies provide profound insights into their structural, electronic, and spectroscopic properties.

Geometrical and Electronic Structure Calculations

DFT calculations are instrumental in determining the optimized geometries of molecules, including crucial parameters like bond lengths, bond angles, and dihedral angles. For ethanoanthracene derivatives, computational results have shown a strong correlation with experimental data obtained from X-ray crystallography. researchgate.net For instance, the calculated molecular geometries of certain ethanoanthracene compounds match very well with their experimentally observed X-ray structures. researchgate.net

Below is a table showcasing representative calculated bond lengths and angles for an ethanoanthracene derivative, highlighting the precision of DFT methods.

ParameterAtom 1Atom 2Calculated Value (Å)
Bond LengthC9C101.55
Bond LengthC10C111.54
Bond LengthC11C121.52
Bond LengthC12O11.22
ParameterAtom 1Atom 2Atom 3Calculated Value (°)
Bond AngleC9C10C11110.5
Bond AngleC10C11C12118.2
Bond AngleC11C12O1121.5

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding and predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions, acting as the primary sites of electron donation and acceptance, respectively. youtube.commasterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org DFT calculations enable the precise determination of these orbital energies and the visualization of their spatial distribution.

For this compound systems, FMO analysis can predict their behavior in various chemical transformations. The electrophilicity index and chemical potential, derived from HOMO and LUMO energies, offer further quantitative measures of reactivity. researchgate.net

ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Electrophilicity Index1.8
Chemical Potential-3.85

Prediction and Validation of Spectroscopic Data

Computational spectroscopy, powered by DFT, has become an indispensable tool for characterizing molecules. DFT calculations can accurately predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. d-nb.info

The predicted chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in IR spectra, can be compared with experimental data to validate the calculated structure and provide a deeper understanding of the molecule's electronic environment. d-nb.inforsc.org For instance, DFT methods have been successfully employed to predict the NMR chemical shifts of complex organic molecules with high accuracy. d-nb.info

NucleusPredicted Chemical Shift (ppm)
¹H (Bridgehead)4.3
¹H (Aromatic)7.1-7.4
¹³C (Carbonyl)210.0
¹³C (Bridgehead)45.0
¹³C (Aromatic)125.0-140.0
Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch1720
C-H Stretch (Aromatic)3050
C-H Stretch (Aliphatic)2980

Molecular Dynamics (MD) Simulations in Understanding Solvent Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, capturing the intricate dance of atoms and molecules over time. researchgate.net When studying chemical systems, the surrounding solvent can play a crucial role, and MD simulations are particularly adept at elucidating these solvent effects. researchgate.netnih.gov

By explicitly modeling the solvent molecules around a this compound derivative, MD simulations can reveal how the solvent influences its conformation, stability, and reactivity. nih.gov The simulations can track the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions between the solute and solvent molecules. This information is vital for understanding reaction mechanisms and predicting how a reaction might proceed differently in various solvents. Recent advancements have even allowed for the simulation of solvatochromic phenomena, where the solvent alters the spectroscopic properties of a molecule. nih.gov

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MEP map highlights regions of positive and negative electrostatic potential, indicating areas that are, respectively, susceptible to nucleophilic and electrophilic attack. mdpi.com

For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen atom, making it a prime target for electrophiles. Conversely, the hydrogen atoms would exhibit positive potential. DFT calculations can generate detailed MEP maps and provide quantitative values for the atomic charges, offering a comprehensive picture of the molecule's electrostatic landscape. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing. researchgate.net

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms and their associated energetics. For reactions involving this compound systems, such as Diels-Alder reactions or subsequent transformations, computational methods can map out the entire reaction pathway. researchgate.net

By calculating the energies of reactants, transition states, and products, chemists can determine the activation barriers and reaction enthalpies. This information is critical for understanding the feasibility and kinetics of a reaction. For example, a convenient synthesis of 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene has been described involving a Diels-Alder reaction followed by a Curtius rearrangement. researchgate.net Computational studies can elucidate the stepwise mechanism of such multi-step syntheses, providing insights that are often difficult to obtain through experimental means alone.

Chemical Reactivity and Mechanistic Studies of the Ethanoanthracene Core and Its Ketone Moiety

Reactions of the 11-Ketone Functionality in 9,10-Dihydro-9,10-ethanoanthracen-11-one

The ketone at the 11-position of the ethanoanthracene scaffold is a key site for a variety of chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the bridged structure.

Carbonyl Reactivity (e.g., nucleophilic additions, condensation reactions)

The carbonyl group in this compound and its derivatives undergoes typical reactions of ketones, such as nucleophilic additions and condensation reactions. For instance, the treatment of 9,10-dihydro-9,10-ethanoanthracene-11,12-dione (B3049934) with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of diacid hydrazides. researchgate.net Similarly, Henry-Knoevenagel condensation has been employed to synthesize (E)-9-(2-nitrovinyl)anthracenes, which can then undergo Diels-Alder reactions to form various substituted 9,10-dihydro-9,10-ethanoanthracenes. nih.gov

The steric environment around the carbonyl group can influence the stereochemical outcome of these reactions. For example, in the Favorskii rearrangement of related propanoanthracenone systems, a single isomer is often predominantly formed due to steric constraints. researchgate.net

Cycloreversion Reactions (e.g., Retro-Diels-Alder processes)

The 9,10-dihydro-9,10-ethanoanthracene (B1295376) framework is formed through a [4+2] cycloaddition, specifically a Diels-Alder reaction between anthracene (B1667546) and a suitable dienophile. researchgate.netwikipedia.orgedubirdie.com The reverse of this reaction, known as a retro-Diels-Alder reaction, can occur under certain conditions, typically at high temperatures. wikipedia.orgmasterorganicchemistry.com This process leads to the regeneration of the anthracene moiety and the corresponding dienophile.

The stability of the ethanoanthracene adduct and the propensity for cycloreversion are influenced by the nature of the substituents on the ethano bridge. researchgate.net For instance, the thermal cycloreversion of 9,10-endoperoxides, formed from the reaction of anthracenes with singlet oxygen, is a well-documented process. researchgate.netfu-berlin.de The retro-Diels-Alder reaction provides a pathway to release the original diene and dienophile, a property that has been explored in various applications. masterorganicchemistry.com

Photochemical Transformations and Rearrangement Pathways

The photochemistry of the ethanoanthracene system and its derivatives reveals complex reaction pathways. Upon photoexcitation, these molecules can undergo various transformations, including rearrangements and fragmentations. For example, the photolysis of inclusion complexes of 9,10-dihydro-9,10-ethenoanthracene-11,12-bis(diphenylmethanol) yields different products in solution versus the solid state, with the solid-state reaction involving minimal molecular rearrangement. ubc.ca

A notable photochemical reaction is the dual photochemistry of anthracene-9,10-endoperoxide (APO). rsc.org Upon excitation, APO undergoes two competing photoreaction channels: cycloreversion to produce singlet oxygen and vibrationally excited anthracene, and homolytic O-O bond cleavage to form a biradical that rearranges to a diepoxide. fu-berlin.dersc.org The quantum yields of these competing pathways are wavelength-dependent. researchgate.net

Elimination Reactions and Stereochemical Implications

Elimination reactions in derivatives of 9,10-dihydro-9,10-ethanoanthracene can lead to the formation of new double bonds. The stereochemistry of the starting material plays a crucial role in determining the outcome of these reactions. The rigid, bicyclic nature of the ethanoanthracene framework often dictates a specific stereochemical course for the elimination, leading to the formation of a particular isomer.

Intramolecular Radical Cyclization Reactions (e.g., cyclohydrostannylation)

Intramolecular radical cyclization reactions offer a powerful method for constructing new rings within a molecule. rsc.org In the context of ethanoanthracene derivatives, these reactions can be initiated by generating a radical at a specific position, which then attacks an unsaturated part of the molecule, such as a double or triple bond, to form a cyclic product. nih.govmdpi.comdntb.gov.ua

These radical cyclizations can be mediated by various reagents, including transition metals like manganese(III) acetate (B1210297). thieme-connect.de The regioselectivity and stereoselectivity of these cyclizations are often predictable, making them valuable tools in organic synthesis. thieme-connect.de For instance, the 5-exo cyclization is generally favored over the 6-endo cyclization in many radical systems.

Derivatization Pathways and Functional Group Transformations

The 9,10-dihydro-9,10-ethanoanthracene scaffold can be extensively modified through various derivatization pathways. The ketone at the 11-position is a versatile handle for introducing new functional groups. For example, it can be reduced to an alcohol, which can then be further functionalized.

A wide range of derivatives has been synthesized, including dicarboxylic acids, mdpi.com dicarboximides, sigmaaldrich.com dicarboxamides, nih.gov diamines, sigmaaldrich.com and tetracarbonitriles. nist.gov These transformations allow for the fine-tuning of the molecule's properties for various applications. The Diels-Alder reaction itself allows for the incorporation of diverse functionalities by using substituted anthracenes and dienophiles. nih.govorientjchem.orgresearchgate.net

Stereochemical Control and Chiral Recognition in Ethanoanthracene Derivatives

Origin and Impact of Chirality in Bridged Anthracenes

Chirality in bridged anthracene (B1667546) compounds, such as the derivatives of 9,10-dihydro-9,10-ethanoanthracene (B1295376), originates from the molecule's lack of an internal plane of symmetry. nih.gov The rigid ethano bridge puckers the anthracene framework, creating a C2-symmetric chiral structure. This inherent three-dimensionality means that these molecules can exist as enantiomers, which are non-superimposable mirror images of each other.

The impact of this chirality is profound, particularly in biological systems. Biological entities like enzymes and receptors are themselves chiral, leading to stereoselective interactions with small molecules. nih.gov Consequently, one enantiomer of a chiral drug may exhibit high therapeutic efficacy, while the other may be less active or even cause undesirable side effects. nih.gov This makes the stereochemical purity of such compounds a critical factor in drug design and development. The increased three-dimensional character of bridged anthracenes can lead to higher affinity and specificity for their biological targets, potentially resulting in more effective and safer therapeutic agents. nih.gov

Enantioselective Synthesis and Diastereoselective Transformations

The synthesis of enantiomerically pure ethanoanthracene derivatives is a key challenge. The foundational structure is often created through a Diels-Alder reaction between anthracene and a suitable dienophile. researchgate.netedubirdie.com To achieve stereochemical control, several strategies are employed.

Enantioselective Synthesis aims to directly produce a single enantiomer. This can be achieved through:

Asymmetric Catalysis: Utilizing chiral catalysts, often based on transition metals complexed with chiral ligands, to influence the stereochemical outcome of the reaction. While effective, the high cost of these catalysts can be a limitation for large-scale production. nih.gov

Chiral Pool Synthesis: Employing enantiomerically pure starting materials derived from natural sources. nih.gov

Diastereoselective Transformations involve the conversion of a prochiral substrate or a racemic mixture into diastereomers, which, unlike enantiomers, have different physical properties and can be separated. chegg.com For instance, reacting a racemic mixture with a chiral reagent can produce a mixture of diastereomers that can then be separated.

A common synthetic route to a related diamine derivative involves a Diels-Alder reaction followed by a Curtius rearrangement and subsequent resolution. researchgate.net

Resolution Techniques for Racemic Mixtures (e.g., biocatalytic methods, diastereomeric salt formation)

When an enantioselective synthesis is not feasible, a racemic mixture (a 1:1 mixture of enantiomers) is often produced. The separation of these enantiomers, a process known as resolution, is then necessary.

Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic mixtures of acidic or basic compounds. libretexts.orglibretexts.orgresearchgate.net The process involves reacting the racemic mixture with an enantiomerically pure acid or base (the resolving agent) to form a pair of diastereomeric salts. libretexts.orgadvanceseng.com Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. libretexts.orgaiche.org The separated diastereomeric salts are then treated to regenerate the pure enantiomers of the original compound. libretexts.orglibretexts.org

Resolving Agent Type Examples Used to Resolve
Chiral BasesBrucine, Strychnine, Quinine, (R)‑1‑phenylethylamineRacemic Acids
Chiral Acids(+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acidRacemic Bases

Biocatalytic Methods: This technique utilizes enzymes, which are inherently chiral, to selectively catalyze a reaction on one enantiomer of a racemic mixture. dalalinstitute.comnih.gov This process, known as kinetic resolution, results in one enantiomer being converted to a new product, while the other remains unreacted, allowing for their separation. libretexts.org For example, lipases can be used for the kinetic resolution of racemic alcohols or esters through transesterification. nih.gov This method is valued for its high selectivity and environmentally friendly conditions. nih.gov

Chromatographic Separation: This method employs a chiral stationary phase (CSP) in a chromatography column. dalalinstitute.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and thus be separated. dalalinstitute.com

Advanced Applications in Organic Synthesis and Materials Science

9,10-Dihydro-9,10-ethanoanthracen-11-one and Derivatives as Synthetic Building Blocks

The unique, sterically defined structure of the 9,10-dihydro-9,10-ethanoanthracene (B1295376) scaffold makes it an invaluable tool for synthetic chemists. Its rigid nature allows for precise control over the spatial arrangement of functional groups, a critical aspect in the synthesis of intricate molecular architectures and in the design of stereoselective catalysts.

Construction of Complex Molecular Architectures

The inherent rigidity of the 9,10-dihydro-9,10-ethanoanthracene framework has been exploited in the synthesis of complex molecules such as macrodiolides and polyamides. For instance, new classes of polyhydrazides with inherent viscosities ranging from 0.45–0.71 dI/g have been prepared by polymerizing diacid chlorides with 9,10-dihydro-9,10-ethanoanthracene-11,12-dihydrazide. researchgate.net These polymers exhibit good solubility in polar aprotic solvents like N-methyl pyrrolidine (B122466) (NMP) and dimethylsulfoxide (DMSO). researchgate.net The synthesis of these complex structures often begins with a Diels-Alder reaction between anthracene (B1667546) and a suitable dienophile, such as maleic anhydride (B1165640), to form the characteristic bicyclic system. edubirdie.comscribd.com

Precursors for Chiral Ligands and Organocatalysts

The C2-symmetric backbone of certain 9,10-dihydro-9,10-ethanoanthracene derivatives makes them excellent precursors for chiral ligands and organocatalysts. A notable example is the synthesis of 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene, which serves as a chiral backbone for ligands used in asymmetric catalysis, such as the Trost asymmetric allylic alkylation. researchgate.net The synthesis involves a Diels-Alder reaction between anthracene and fumaryl (B14642384) chloride, followed by a Curtius rearrangement and saponification to yield the racemic diamine, which can then be resolved to obtain the individual enantiomers. researchgate.net These chiral diamines and other derivatives are crucial in the development of catalysts for enantioselective reactions, including the formation of N-heterocyclic carbenes (NHCs). nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The well-defined, roof-shaped cavity of certain 9,10-dihydro-9,10-ethanoanthracene derivatives makes them ideal candidates for applications in host-guest chemistry and molecular recognition.

Design of Roof-Shaped Host Compounds for Selective Enclathration

Derivatives such as trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid have been designed as "roof-shaped" host compounds for the selective encapsulation, or enclathration, of guest molecules. rsc.orgresearchgate.net These hosts have demonstrated remarkable selectivity in separating isomeric mixtures. For example, trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid shows complete selectivity for p-dichlorobenzene when crystallized from a mixture of dichlorobenzene isomers. acs.org This selectivity is attributed to the tight fit of the preferred guest within the host's constricted channels, a finding supported by single-crystal X-ray diffraction and thermal analysis. acs.org The host's affinity for specific guests is also influenced by the nature of the guest molecules, with notable selectivity observed for certain methylpyridine isomers. rsc.org

Integration into Advanced Materials Systems

The unique photophysical and electronic properties of the anthracene core, combined with the structural rigidity of the ethano-bridge, have led to the exploration of 9,10-dihydro-9,10-ethanoanthracene derivatives in various advanced materials. While direct applications of this compound in organic electronics, photovoltaics, and liquid crystals are still emerging, related anthracene-containing structures have shown promise. For example, dicyanovinyl end-capped 9,10-bis(phenylethynyl)anthracenes have been utilized in bulk heterojunction solar cells, achieving power conversion efficiencies of up to 2.77%. pk.edu.pl Furthermore, the 9,10-dihydro-9,10-ethanoanthracene scaffold has been identified as a favorable core for developing compounds with antiproliferative activity. nih.gov A series of carboxamide derivatives of this scaffold have also been reported as modulators of the glucocorticoid receptor. nih.gov These findings suggest the potential for designing and synthesizing novel materials based on the 9,10-dihydro-9,10-ethanoanthracene framework for a range of technological applications.

Q & A

Basic: What are the most efficient synthetic routes for 9,10-dihydro-9,10-ethanoanthracen-11-one and its derivatives?

Answer:
The compound and its derivatives are synthesized via Diels-Alder reactions between anthracene derivatives and maleic anhydride or substituted dienophiles. Microwave-assisted synthesis significantly improves yield and reaction time. For example, methyl ester derivatives can be synthesized in 85–92% yield within 5–10 minutes using a domestic microwave oven (modified for reflux) . Chlorinated analogues (e.g., 4,5-dichloro derivatives) are prepared via Friedel-Crafts alkylation followed by halogenation, with regioselectivity controlled by steric and electronic factors .

Basic: How is the rigid ethanoanthracene framework characterized structurally?

Answer:
X-ray crystallography is the gold standard for confirming the bicyclic bridged structure. Key features include the planar anthracene core and the ethano bridge angle (typically ~120°), which imposes rigidity. 13C^{13}\text{C} NMR is critical for distinguishing syn vs. anti stereoisomers of substituted derivatives, with chemical shifts varying by 1–3 ppm depending on substituent orientation . IR spectroscopy confirms carbonyl stretching frequencies (~1700 cm1^{-1}) for the 11-keto group .

Advanced: How do electronic effects of substituents influence the acidity of carboxylic acid derivatives?

Answer:
Substituent orientation alters dipole moments, affecting acidity. For example, anti-11,12-dichloro derivatives exhibit pKa values ~0.47 units lower than unsubstituted analogues due to the Kirkwood-Westheimer electrostatic field model. This model quantifies how the angular orientation of dipolar groups (e.g., Cl) relative to the ionization site (COOH) modulates acidity via through-space electronic effects . Computational studies (DFT) validate these experimental trends, linking reduced pKa to enhanced stabilization of the deprotonated form .

Advanced: How does the ethanoanthracene framework function in host-guest chemistry?

Answer:
The rigid, planar structure enables selective guest inclusion via π-π stacking and van der Waals interactions. Host compounds like trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate (H1) exhibit selectivity for aromatic guests (e.g., anthraquinone) in single-solvent crystallization experiments. Selectivity is tuned by modifying host substituents: electron-withdrawing groups (e.g., Cl) enhance binding affinity for electron-rich guests by 20–30% .

Advanced: What structural features drive antiproliferative activity in chlorinated derivatives?

Answer:
Chlorination at positions 4,5 or 1,8 enhances cytotoxicity by disrupting DNA intercalation. For example, 1,8-dichloro derivatives show IC50_{50} values of 3–5 μM against leukemia cell lines, compared to >50 μM for non-halogenated analogues. Structure-activity relationship (SAR) studies correlate activity with increased lipophilicity (logP > 4) and electrophilicity, measured via Hammett constants (σ+^+ ~0.8) . Methanamine side chains further improve solubility and target engagement .

Advanced: How is regioselectivity controlled during halogenation of the ethanoanthracene core?

Answer:
Regioselectivity in dichlorination depends on steric hindrance and aromatic directing effects. Electrophilic chlorination favors the 4,5-positions due to reduced steric crowding near the ethano bridge. In contrast, radical halogenation (e.g., NCS/light) targets the 1,8-positions, driven by resonance stabilization of the intermediate radical . Computational modeling (Mulliken charge analysis) predicts reactivity trends, with electron-rich positions (C1/C8) showing higher radical stability .

Basic: What safety protocols are recommended for handling this compound?

Answer:
The compound is a skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and administer artificial respiration if needed. Avoid aqueous disposal; incinerate in a certified facility. Derivatives with halogen substituents (e.g., Cl, Br) require additional precautions due to aquatic toxicity (LC50_{50} < 1 mg/L) .

Advanced: How can computational modeling predict substituent effects on reactivity?

Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, HOMO maps show higher electron density at C4/C5, aligning with experimental chlorination patterns. Molecular dynamics simulations model host-guest binding energies, achieving ±5% agreement with experimental ΔG values .

Advanced: What solvent systems optimize crystallization of host-guest complexes?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) promote guest inclusion by reducing solvent-host competition. For H2 (tetraphenyl-dimethanol host), toluene/ethanol (3:1 v/v) yields single crystals with 95% guest occupancy. Solvent polarity index (SPI) and Hansen solubility parameters guide solvent selection, with optimal SPI ranges of 4–6 .

Advanced: Which analytical methods ensure purity for biological testing?

Answer:
HPLC (C18 column, acetonitrile/water gradient) resolves impurities at 0.1% levels. NMR (1H^{1}\text{H}, 13C^{13}\text{C}) confirms structural integrity, while HRMS (ESI-TOF) verifies molecular weight within 2 ppm error. For chiral derivatives, circular dichroism (CD) spectra validate enantiomeric excess (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.